1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGGKHCUDVMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588611 | |
| Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466694-74-6 | |
| Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol chemical structure
An In-Depth Technical Guide to 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties.[1] This guide focuses on the specific scaffold, this compound, a molecule that combines three critical pharmacophoric elements: a 4-substituted piperidinol, a stable amide linker, and a versatile 4-aminophenyl group. While this exact compound is not extensively characterized in public literature, its structural motifs are present in numerous high-profile therapeutic agents, from CCR5 antagonists to novel metabolic disease modulators.[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this valuable building block. We will detail its core chemical structure, propose a robust and logical synthesis protocol, outline methods for its analytical characterization, and explore its significant potential in various therapeutic areas based on the established activities of closely related analogs.
Core Chemical Structure and Properties
This compound is a bifunctional molecule designed for versatility in drug discovery. Its structure consists of a piperidin-4-ol ring where the nitrogen atom is acylated with a 4-aminobenzoyl group. This arrangement provides a rigid, three-dimensional scaffold while presenting a primary aromatic amine for further derivatization or as a key hydrogen-bonding feature for target engagement.
Caption: Chemical structure and key functional components.
Physicochemical Data Summary
The following table summarizes the essential physicochemical properties of the title compound. These values are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 139034960-29-8 | N/A (PubChem CID) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |
| Molecular Weight | 220.27 g/mol | Calculated |
| Predicted pKa | 14.83 (alcohol), 4.75 (amine) | N/A (Chemically Estimated) |
| Predicted LogP | 0.8 - 1.2 | N/A (Chemically Estimated) |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in Methanol, Chloroform; Sparingly soluble in water | By analogy[4] |
Proposed Synthesis and Mechanistic Rationale
Causality of Experimental Design: The primary amine of 4-aminobenzoic acid is nucleophilic and would interfere with the desired acylation at the piperidine nitrogen. Therefore, a protecting group strategy is essential. The nitro group (-NO₂) is an ideal choice as it is a strong electron-withdrawing group, rendering the amine non-nucleophilic. It is also readily converted back to an amine via standard reduction conditions that are compatible with the rest of the molecule.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add piperidin-4-ol (1.0 eq) and dichloromethane (DCM, 10 mL/mmol).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq) to the solution.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in DCM (5 mL/mmol) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the pure nitro-intermediate.
Step 2: Synthesis of this compound
-
Catalyst Setup: In a hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, 0.05 eq by weight) in Methanol (MeOH, 15 mL/mmol).
-
Substrate Addition: Add the 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol (1.0 eq) from Step 1 to the vessel.
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (50 psi or balloon pressure) and stir vigorously at room temperature for 8-12 hours.
-
Filtration: Upon reaction completion (monitored by TLC or LC-MS), carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by recrystallization may be performed if necessary.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Protocol: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of small molecules.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of starting materials, intermediates, and the final product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The aromatic rings provide strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method allows for the detection of the starting materials and the final product, enabling accurate purity determination (typically >95% for research use).[5]
Biological Significance and Therapeutic Potential
The this compound scaffold is a privileged structure in drug discovery. Its constituent parts are found in compounds targeting a wide range of diseases.
-
Metabolic Diseases: A structurally similar scaffold, 1-(4-aminophenylacetyl)piperidine, was recently identified as a potent and selective partial agonist of the Farnesoid X receptor (FXR).[2] This suggests that derivatives of our title compound could be explored for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) by modulating FXR activity.[2]
-
HIV and Inflammatory Diseases: The 4-aminopiperidine motif is a key building block for CCR5 antagonists, which are used as HIV-1 entry inhibitors.[3][6] The aminophenyl group can mimic interactions critical for blocking the receptor, making this scaffold a promising starting point for novel anti-HIV or anti-inflammatory agents.
-
Oncology: The piperidine core is a frequent component of anticancer agents, acting against various malignancies including breast, prostate, and lung cancer.[7] The mechanism often involves the modulation of critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt.[7]
-
Analgesia: 4-Anilidopiperidines are the foundational structure for highly potent opioid analgesics like fentanyl and remifentanil.[8] While our compound is structurally distinct, it serves as a valuable intermediate that could be elaborated into novel classes of analgesics with potentially improved side-effect profiles.[8][9]
Caption: Potential applications based on scaffold analysis.
Conclusion and Future Directions
This compound represents a highly valuable, yet under-explored, chemical scaffold. Its logical and scalable synthesis makes it an accessible building block for research and development. The proven success of its core motifs in clinically relevant drugs underscores its immense potential. Future efforts should focus on the synthesis of a diverse library of analogs by functionalizing the 4-amino group and the 4-hydroxyl position. Screening these libraries against targets implicated in metabolic disease, virology, and oncology could lead to the discovery of novel and potent therapeutic candidates.
References
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
Wikipedia. Controlled Drugs and Substances Act. [Link]
-
PubMed. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. [Link]
-
PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
PubChem. 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. [Link]
-
Rowan Digital Works. the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. [Link]
-
National Institutes of Health. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
- Google Patents. US7115634B2 - 4-aminopiperidine and their use as a medicine.
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
Rowan Digital Works. THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PubChem. 1-Phenylpiperidin-4-ol. [Link]
- Google Patents. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
PubMed. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. [Link]
-
ChemBK. piperidin-4-ol. [Link]
-
ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF. [Link]
-
MDPI. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
Introduction
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is a valuable chemical intermediate, featuring a substituted aniline moiety coupled to a piperidin-4-ol scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development, as the piperidine ring is a prevalent motif in numerous pharmaceutically active compounds, and the aminophenyl group provides a key reactive handle for further molecular elaboration. This guide provides a detailed, field-proven, two-step synthetic pathway for this target molecule, grounded in established chemical principles. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Overall Synthetic Strategy
The synthesis is efficiently executed in two sequential steps starting from commercially available materials. The core logic is to first construct the robust amide bond and then perform a chemoselective reduction of a nitro group to the desired amine.
-
Amide Coupling: Formation of an amide linkage between 4-nitrobenzoic acid and piperidin-4-ol to yield the intermediate, 1-(4-nitrobenzoyl)piperidin-4-ol.
-
Nitro Group Reduction: Selective reduction of the aromatic nitro group of the intermediate to the primary amine, affording the final product, this compound.
This strategy is advantageous because the nitro group is relatively inert during the amide coupling step and serves as a reliable precursor to the target aniline functionality.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Part 1: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-ol (Intermediate)
Principle and Rationale
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group to facilitate nucleophilic attack by the amine. While converting the carboxylic acid to a more reactive acyl chloride is one option, it can be harsh and requires an additional synthetic step. A more direct and widely adopted method in modern organic synthesis is the use of in situ coupling reagents.
For this synthesis, we employ a carbodiimide-mediated coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
-
Expertise & Experience: The EDC/HOBt system is a robust choice for several reasons. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to an unreactive N-acylurea byproduct. HOBt mitigates this by rapidly trapping the O-acylisourea to form an active ester intermediate. This HOBt-ester is more stable yet highly reactive towards the amine, leading to cleaner reactions and higher yields.[1] The byproducts of this reaction, a water-soluble urea from EDC and HOBt, are easily removed during aqueous work-up, simplifying purification.[2] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
Data Presentation: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Nitrobenzoic Acid | 167.12 | 10.0 mmol | 1.0 | 1.67 g |
| Piperidin-4-ol | 101.15 | 10.5 mmol | 1.05 | 1.06 g |
| EDC.HCl | 191.70 | 12.0 mmol | 1.2 | 2.30 g |
| HOBt | 135.13 | 12.0 mmol | 1.2 | 1.62 g |
| DIPEA | 129.24 | 25.0 mmol | 2.5 | 4.34 mL |
| Dichloromethane (DCM) | - | - | - | 100 mL |
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoic acid (1.67 g, 10.0 mmol) and piperidin-4-ol (1.06 g, 10.5 mmol).
-
Dissolution: Add 100 mL of dichloromethane (DCM) and stir the suspension at room temperature.
-
Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Add HOBt (1.62 g, 12.0 mmol), followed by EDC.HCl (2.30 g, 12.0 mmol). Finally, add DIPEA (4.34 mL, 25.0 mmol) dropwise over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield 1-(4-nitrobenzoyl)piperidin-4-ol as a pale yellow solid.
Part 2: Synthesis of this compound (Final Product)
Principle and Rationale
The conversion of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the premier method for this reduction in a laboratory setting due to its high efficiency, clean conversion, and operational simplicity.
-
Expertise & Experience: The catalyst of choice is typically palladium on an activated carbon support (Pd/C).[3] This heterogeneous catalyst is highly active and allows for the reaction to proceed under mild conditions (room temperature, atmospheric pressure of hydrogen). The reaction is highly chemoselective; the palladium catalyst readily reduces the nitro group without affecting the aromatic ring or the amide carbonyl group. The process is clean, with the only byproduct being water. After the reaction is complete, the solid catalyst is simply removed by filtration, leading to a very pure product and straightforward isolation.[4] Ethanol is an excellent solvent choice as it readily dissolves the starting material and is inert under the reaction conditions.
Data Presentation: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 1-(4-Nitrobenzoyl)piperidin-4-ol | 250.25 | 8.0 mmol | 1.0 | 2.0 g |
| 10% Palladium on Carbon (Pd/C) | - | - | ~5 mol % | 200 mg |
| Ethanol | - | - | - | 80 mL |
| Hydrogen (H₂) | 2.02 | Excess | - | 1 atm (balloon) |
Experimental Protocol: Nitro Group Reduction
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-(4-nitrobenzoyl)piperidin-4-ol (2.0 g, 8.0 mmol) and 80 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure an atmosphere of hydrogen.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to recover any residual product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the desired product, this compound, which is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization.
References
- CN1583742A - Method for preparing 4-piperidyl piperidine.
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]
-
1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem - NIH. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. [Link]
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles - ChemRxiv. [Link]
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . [Link]
- US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google P
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]
-
Catalytic hydrogenation of nitroarenes 6 into anilines 7. - ResearchGate. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - ResearchGate. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
The hydrogenation of nitrobenzene to aniline : a new mechanism - Chemical Communications (RSC Publishing). [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. [Link]
-
Piperidine Synthesis. - DTIC. [Link]
-
Kinetics of Catalytic Vapor-Phase Hydrogenation of Nitrobenzene to Aniline - ACS Publications. [Link]
-
NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives - ResearchGate. [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
PIPERIDINE - Ataman Kimya. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. [Link]
-
piperidin-4-ol - ChemBK. [Link]
Sources
An In-depth Technical Guide to the Starting Materials and Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is a crucial intermediate in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a primary aromatic amine and a secondary alcohol on a piperidine scaffold, makes it a versatile building block for synthesizing a wide array of complex molecules with diverse pharmacological activities. The 4-hydroxypiperidine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The aminophenyl group provides a convenient handle for further chemical modifications, including amide bond formation, sulfonylation, and diazotization, enabling the exploration of extensive chemical space in the quest for novel therapeutics. This guide provides a detailed exploration of the primary synthetic pathways to this valuable intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern the synthesis.
Retrosynthetic Analysis and Core Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to a robust and widely adopted two-step synthetic strategy. The primary disconnection is at the amide bond, which is a reliable and high-yielding transformation in organic synthesis. This leads to two key starting materials: piperidin-4-ol and a suitable 4-aminobenzoyl derivative.
However, the presence of the reactive amino group on the benzoyl moiety necessitates a protection strategy to prevent unwanted side reactions during the acylation step. A common and efficient approach is to use a nitro group as a precursor to the amine. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and preventing interference with the acylation reaction. Subsequently, the nitro group can be selectively reduced to the desired primary amine in the final step of the synthesis.
This leads to the identification of the following primary starting materials for the most common and practical synthetic route:
-
Piperidin-4-ol
-
4-Nitrobenzoyl chloride (or its precursor, 4-nitrobenzoic acid)
The overall synthetic workflow is therefore envisioned as:
-
Acylation: Reaction of piperidin-4-ol with 4-nitrobenzoyl chloride to form the intermediate, 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol.
-
Reduction: Reduction of the nitro group of the intermediate to yield the final product, this compound.
Caption: Retrosynthetic analysis of this compound.
The Primary Synthetic Route: A Detailed Exploration
This section provides a comprehensive examination of the two-step synthesis, including detailed protocols, mechanistic insights, and data-driven comparisons.
Section 3.1: Starting Material 1: Piperidin-4-ol
Piperidin-4-ol is a commercially available heterocyclic alcohol. Its piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals.[1] The hydroxyl group at the 4-position provides a key site for further functionalization and can influence the molecule's polarity and ability to form hydrogen bonds.
Table 1: Properties of Piperidin-4-ol
| Property | Value |
| CAS Number | 5382-16-1 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 159-162 °C |
| Solubility | Soluble in water and polar organic solvents |
Section 3.2: Starting Material 2: 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is a reactive acylating agent, readily available from commercial suppliers. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines like piperidin-4-ol.
Table 2: Properties of 4-Nitrobenzoyl Chloride
| Property | Value |
| CAS Number | 122-04-3 |
| Molecular Formula | C₇H₄ClNO₃ |
| Molecular Weight | 185.56 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 71-74 °C |
| Reactivity | Reacts with water and nucleophiles |
Section 3.3: Step 1: Synthesis of 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol (Acylation)
The first step of the synthesis involves the acylation of piperidin-4-ol with 4-nitrobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Experimental Protocol:
-
To a stirred solution of piperidin-4-ol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) at 0 °C.[3]
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0-1.1 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like DCM and DMF are used to prevent reaction with the highly reactive acyl chloride.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Non-nucleophilic bases like TEA and DIPEA are chosen to avoid competing with the piperidine nucleophile.
-
Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions.
Caption: Mechanism of acylation of piperidin-4-ol.
Section 3.4: Step 2: Synthesis of this compound (Reduction)
The final step is the reduction of the nitro group of 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common.
Experimental Protocol (Using Zinc and HCl):
-
Dissolve 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.[3]
-
Cool the solution to 0 °C and add zinc dust (excess, e.g., 10-30 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter to remove excess zinc.
-
Make the filtrate alkaline by adding a concentrated aqueous solution of sodium hydroxide (NaOH).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Table 3: Comparison of Reduction Methods for Nitro Group
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yields, clean reaction, mild conditions | Requires specialized hydrogenation equipment, catalyst can be expensive |
| Metal-Acid Reduction | Zn/HCl, Fe/HCl, SnCl₂/HCl | Inexpensive reagents, robust reaction | Can be messy, requires workup to remove metal salts |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen | Can be slower than direct hydrogenation |
Causality Behind Experimental Choices:
-
The choice of reducing agent often depends on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule. For this specific transformation, catalytic hydrogenation is generally preferred for its cleanliness and high efficiency. However, the metal-acid reduction is a cost-effective alternative that is well-suited for many laboratory settings.
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound is most efficiently and practically achieved through a two-step sequence involving the acylation of piperidin-4-ol with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. This method utilizes readily available and relatively inexpensive starting materials. The choice of reagents and reaction conditions for each step can be tailored to the specific needs of the laboratory and the scale of the synthesis. This guide provides the necessary foundational knowledge for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
- General procedure for the synthesis of aminophenyl derivatives.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- p-NITROBENZOYL CHLORIDE. Organic Syntheses.
Sources
The Aminophenyl Carbonyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aminophenyl carbonyl moiety represents a cornerstone scaffold in contemporary medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This guide provides an in-depth exploration of this critical functional group, dissecting its fundamental physicochemical properties, its strategic role in drug design and development, and its application in the creation of targeted therapies. Through a detailed examination of structure-activity relationships (SAR), pharmacokinetic profiles, and case studies of prominent drug candidates, this document serves as a comprehensive resource for researchers seeking to leverage the aminophenyl carbonyl motif in their own drug discovery endeavors. Detailed experimental protocols for synthesis and biological evaluation are provided to bridge theoretical knowledge with practical application.
Introduction: The Enduring Significance of the Aminophenyl Carbonyl Scaffold
The confluence of an amine-substituted phenyl ring and a carbonyl group gives rise to a unique electronic and structural landscape, making the aminophenyl carbonyl moiety a privileged scaffold in drug design.[1] The interplay between the electron-donating amino group and the electron-withdrawing carbonyl function imparts a rich chemical character that facilitates a multitude of interactions with biological targets. This moiety is frequently encountered in a wide range of pharmaceuticals, from kinase inhibitors in oncology to antiviral and anti-inflammatory agents.[2][3] Its prevalence stems from its ability to engage in key binding interactions, such as hydrogen bonding and π-stacking, while also providing a versatile handle for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[4] This guide will elucidate the multifaceted role of this critical pharmacophore, providing both foundational knowledge and actionable insights for its application in medicinal chemistry.
Physicochemical Properties and Their Impact on Pharmacokinetics (ADME)
The aminophenyl carbonyl moiety confers a unique set of physicochemical properties that significantly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these properties is paramount for designing molecules with favorable drug-like characteristics.
Key Physicochemical Descriptors
The interplay of the amino and carbonyl groups governs the moiety's polarity, lipophilicity, and hydrogen bonding capacity. These are quantifiable through several key descriptors:
-
Lipophilicity (LogP/LogD): The aminophenyl carbonyl moiety generally imparts a moderate level of lipophilicity. The aromatic ring contributes to lipophilicity, while the polar amino and carbonyl groups enhance hydrophilicity. The overall LogP can be readily modulated by substitution on the phenyl ring. The ionization state of the amino group, dictated by its pKa and the physiological pH, will significantly influence the distribution coefficient (LogD).[5]
-
Aqueous Solubility: The presence of hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and amino nitrogen) generally enhances aqueous solubility compared to a simple phenyl carbonyl scaffold. However, the overall solubility is highly dependent on the crystalline nature of the solid form and the influence of other functional groups in the molecule.
-
pKa: The basicity of the amino group is a critical parameter. The electron-withdrawing nature of the carbonyl group, when positioned meta or para to the amino group, can decrease its pKa, rendering it less basic. This modulation of pKa can have profound effects on solubility, cell permeability, and off-target ion channel interactions.[6]
Implications for ADME
The physicochemical properties of the aminophenyl carbonyl moiety directly impact the four pillars of pharmacokinetics:
-
Absorption: Oral bioavailability is a complex interplay of solubility and permeability. While the moiety's polarity can enhance solubility, the potential for ionization of the amino group at gastric pH can hinder passive diffusion across the intestinal membrane.[7] Careful tuning of pKa is often necessary to achieve an optimal balance.
-
Distribution: The ability of the amino and carbonyl groups to form hydrogen bonds can influence plasma protein binding and tissue distribution. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.[8]
-
Metabolism: The aminophenyl carbonyl moiety can be subject to various metabolic transformations. The amino group is susceptible to N-acetylation, N-oxidation, and conjugation reactions. The aromatic ring can undergo hydroxylation, and the carbonyl group may be reduced.[9] Understanding these metabolic pathways is crucial for predicting drug clearance and potential drug-drug interactions.
-
Excretion: The introduction of polar metabolites through the aforementioned metabolic pathways generally facilitates renal or biliary excretion.
Quantitative Data on Physicochemical and ADME Properties
The following table summarizes key physicochemical and in vitro ADME data for a selection of representative aminophenyl carbonyl-containing compounds. This data illustrates the range of properties that can be achieved through structural modification of this scaffold.
| Compound/Scaffold | Molecular Weight | LogP | pKa (most basic) | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | 247.3 | 1.8 | 4.5 | >100 | 5-10 | >60 |
| Aminophenyl benzamide derivative (HDACi) | ~350-450 | 2.5-4.0 | 4.0-5.0 | 10-50 | 1-5 | 30-60 |
| Uridine-derived 4-aminophenyl 1-thioglucoside | ~500-600 | 1.0-2.0 | N/A | >200 | <1 | >60 |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific experimental conditions.[4][7][10]
The Aminophenyl Carbonyl Moiety as a Privileged Scaffold in Drug Discovery
The aminophenyl carbonyl scaffold has proven to be a fertile starting point for the discovery of numerous clinically relevant molecules, particularly in the realm of oncology and virology. Its versatility allows it to be adapted to a wide range of biological targets.
Case Study: N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives in Oncology
A prominent example of the successful application of the aminophenyl carbonyl scaffold is in the development of potent anticancer agents. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide core has been identified as a key pharmacophore in a new class of bioactive molecules effective against both sensitive and resistant cancer cell lines.[6][9][11]
-
Mechanism of Action: These compounds have been shown to induce cell death through a combination of apoptosis and autophagy.[9][11] Their precise molecular target can vary depending on the specific substitutions on the scaffold, but they often function as kinase inhibitors.
-
Structure-Activity Relationship (SAR):
-
The aminophenyl group is crucial for activity. Modifications to the aniline nitrogen, such as acylation or sulfonylation, have been shown to significantly impact potency.[9]
-
The carbonyl group acts as a key hydrogen bond acceptor, anchoring the molecule in the active site of its target protein.
-
The thiazole ring serves as a rigid linker and can participate in additional interactions.
-
Substitutions on the phenyl ring of the aminophenyl moiety can be used to modulate physicochemical properties and explore additional binding pockets. For instance, the introduction of apolar groups in the para position has been shown to be favorable.[9]
-
Application in Antiviral Drug Design
The aminophenyl carbonyl moiety has also been incorporated into novel antiviral agents. For example, uridine glycoconjugates featuring a 4-aminophenyl 1-thioglycoside have demonstrated significant activity against Hepatitis C Virus (HCV) and Classical Swine Fever Virus (CSFV).[1][12]
-
Mechanism of Action: These compounds have been shown to inhibit viral replication.[1] The aminophenyl carbonyl portion of the molecule can be designed to mimic natural substrates of viral enzymes, leading to competitive inhibition. The hydrophobicity of the glycoconjugate and the presence of groups capable of coordinating metal ions have been linked to their antiviral activity.[1][12]
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, detailed experimental protocols for the synthesis of a representative aminophenyl carbonyl compound and its biological evaluation are provided below.
Synthesis of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide
This protocol outlines a general and robust method for the synthesis of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold, which can be adapted for the creation of a diverse library of analogues.[9]
Workflow for the Synthesis of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the target kinase, its substrate, ATP, and the aminophenyl carbonyl test compound at various concentrations.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [13] Workflow for the MTT Cell Viability Assay
Caption: Workflow of the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminophenyl carbonyl compound and incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [13]
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The aminophenyl carbonyl moiety has firmly established itself as a privileged scaffold in medicinal chemistry, offering a remarkable blend of favorable physicochemical properties and versatile biological activity. Its continued prevalence in drug discovery pipelines is a testament to its utility in generating high-quality lead compounds and clinical candidates. As our understanding of disease biology deepens and new therapeutic targets emerge, the rational design and application of novel aminophenyl carbonyl derivatives will undoubtedly continue to drive innovation in the pharmaceutical sciences. Future efforts will likely focus on the development of more selective and potent agents through advanced computational modeling, the exploration of novel synthetic methodologies to access greater chemical diversity, and the application of this scaffold in emerging therapeutic modalities.
References
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Advances in Carbonyl Chemistry for Medical Application - Patsnap Eureka. Patsnap. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ACS Publications. [Link]
-
Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles. PubMed. [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. [Link]
-
Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds. National Institutes of Health. [Link]
-
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Institutes of Health. [Link]
-
Novel Uridine Glycoconjugates, Derivatives of 4-Aminophenyl 1-Thioglycosides, as Potential Antiviral Compounds. PubMed. [Link]
-
Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. MDPI. [Link]
-
Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PMC. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. [Link]
-
Advances in Carbonyl Chemistry for Medical Application. Patsnap. [Link]
-
Quantitative structure-activity relationship (QSAR) study of newly synthesized carbonyl thiourea derivatives on Acanthamoeba sp. ResearchGate. [Link]
- An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ResearchGate. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
ADP-Glo™ Kinase Assay. ResearchGate. [Link]
-
Feature Reviews in Medicinal Chemistry. ResearchGate. [Link]
-
Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. PMC. [Link]
-
Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. PubMed. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
-
Feature Reviews in Medicinal Chemistry. PMC. [Link]
-
ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2022. ResearchGate. [Link]
-
Improving Early Drug Discovery through ADME Modelling. ResearchGate. [Link]
-
QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. MDPI. [Link]
-
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. [Link]
-
Medicinal chemistry for 2020. PMC. [Link]
-
From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. SpringerLink. [Link]
Sources
- 1. brimr.org [brimr.org]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]
- 4. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
Introduction: The Strategic Importance of the Piperidine Moiety in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and the capacity for substitution at multiple positions allow for the precise spatial arrangement of pharmacophoric groups, enabling effective interaction with a wide array of biological targets. This inherent versatility has led to the incorporation of the piperidine nucleus in drugs targeting a broad spectrum of diseases, including cancer, diabetes, neurodegenerative disorders, and infectious agents.[1] This guide focuses on a specific, yet highly promising, piperidine-based core: 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol . We will explore its synthetic accessibility, potential for chemical elaboration, and its prospective applications in the development of novel therapeutics, all grounded in the established principles of medicinal chemistry and supported by evidence from closely related structural analogs.
Core Synthesis and Chemical Space Exploration
The synthesis of this compound is conceptually straightforward, relying on robust and well-established synthetic transformations. The most logical and efficient approach involves a two-step sequence: amide bond formation followed by nitro group reduction. This strategy allows for the late-stage introduction of the critical primary aromatic amine, a key functional group for further derivatization.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Experimental Protocol: A Self-Validating System
Step 1: Amide Coupling to Synthesize 1-(4-Nitrobenzoyl)piperidin-4-ol
The formation of the amide bond is a critical step, and the choice of coupling reagent is paramount to ensure high yield and purity.[3] Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency, are standard choices.[4]
-
Procedure:
-
To a stirred solution of 4-nitrobenzoic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), add the coupling reagent (e.g., EDC, 1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add piperidin-4-ol (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(4-nitrobenzoyl)piperidin-4-ol.
-
Step 2: Nitro Group Reduction to Yield this compound
The reduction of the aromatic nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride can also be employed.[5]
-
Procedure:
-
Dissolve 1-(4-nitrobenzoyl)piperidin-4-ol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.
-
Medicinal Chemistry Perspectives: A Scaffold Ripe for Elaboration
The this compound scaffold presents three key points for diversification, each offering the potential to modulate the compound's physicochemical properties and biological activity.
Caption: Key diversification points of the this compound scaffold.
-
The Primary Aromatic Amine (Vector 1): This is the most versatile handle for derivatization. It can undergo a wide range of reactions, including acylation, sulfonylation, and alkylation, to introduce diverse functionalities. This position is ideal for probing interactions with specific pockets in a target protein.
-
The 4-Hydroxyl Group (Vector 3): This hydroxyl group can be functionalized through etherification or esterification. Such modifications can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Potential Therapeutic Applications: Insights from Structural Analogs
Anticancer Activity
The broader benzoylpiperidine fragment is considered a privileged structure in the design of anticancer agents.[6] Derivatives of N-aryl piperidines have demonstrated cytotoxic effects against various cancer cell lines. The aminophenyl group can serve as a key pharmacophore for engaging with targets in oncology.
Neurodegenerative Diseases
Piperidine derivatives are well-represented in drugs developed for neurodegenerative conditions like Alzheimer's disease.[1] For instance, donepezil, an acetylcholinesterase inhibitor, contains a piperidine core.[1] Analogs of 4-aminopiperidine have been investigated as potent cognition enhancers.[7] The scaffold's ability to be functionalized could allow for the development of ligands targeting key enzymes or receptors in the central nervous system.
Anti-inflammatory and Analgesic Properties
N-aroyl piperidines have been explored for their anti-inflammatory and analgesic activities. The structural features of the this compound core are consistent with those of compounds that have shown efficacy in preclinical models of inflammation and pain.
Antimicrobial and Antiviral Potential
Piperazine and piperidine amides have been investigated as CCR5 antagonists for the treatment of HIV infection.[8] Additionally, amide derivatives of p-aminobenzoic acid have demonstrated significant antibacterial and antifungal properties.[9] This suggests that the target scaffold could serve as a starting point for the development of novel anti-infective agents.
Metabolic Diseases
A structurally similar scaffold, 1-(4-aminophenylacetyl)piperidine, has been identified as a potent and selective partial agonist of the Farnesoid X receptor (FXR), a key regulator in metabolic diseases like non-alcoholic steatohepatitis (NASH).[10] This highlights the potential for the aminophenyl carbonyl piperidine core to be adapted for targets involved in metabolic pathways.
Structure-Activity Relationship (SAR) Considerations and Bioisosteric Replacement
The development of potent and selective drug candidates from this scaffold will heavily rely on systematic SAR studies. Key considerations include:
-
Substitution on the Aminophenyl Ring: The nature and position of substituents on the aromatic ring can significantly impact target affinity and selectivity.
-
The Amide Linker: While generally stable, the amide bond could be a site of metabolic liability. Bioisosteric replacement with moieties such as 1,2,4-triazoles could enhance metabolic stability while retaining key hydrogen bonding interactions.[11]
-
The 4-Hydroxyl Group: The presence and orientation of the hydroxyl group can be crucial for target binding. Its replacement with other hydrogen bond donors or acceptors, or its removal, would be important avenues for SAR exploration.
| Structural Feature | Potential Impact of Modification | Rationale/Supporting Evidence |
| p-Amino Group | Alteration of basicity, introduction of new interaction points. | Derivatization is a standard medicinal chemistry strategy. |
| Amide Carbonyl | Hydrogen bond acceptor. | Can be replaced by bioisosteres like oxetanes to modulate physicochemical properties.[12] |
| Piperidine Ring | Conformational constraint, scaffold for substituent orientation. | A privileged structure in medicinal chemistry.[6] |
| 4-Hydroxyl Group | Hydrogen bond donor/acceptor, influences polarity. | Can be modified to alter solubility and metabolic stability. |
Conclusion and Future Directions
The this compound scaffold represents a versatile and synthetically accessible starting point for the discovery of novel therapeutic agents. Its structural features are present in a wide range of biologically active molecules, suggesting its potential for broad pharmacological applications. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the potential of this promising core structure. The strategic application of medicinal chemistry principles, including systematic SAR studies and bioisosteric replacements, will be crucial in transforming this scaffold into clinically viable drug candidates.
References
-
Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460. (2025). [Link]
-
Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-302. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(18), 3503-3511. (1995). [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Preparation of 4-piperidyl piperidine.
-
Maggio, B., Raimondi, M. V., & Terenzi, A. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6271. [Link]
-
Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]
-
Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(21), 3449-3457. (2007). [Link]
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. (2012). [Link]
-
Synthesis of donepezil-based reactivators of acetylcholinesterase inhibited by organophosphorus compounds. RSC Advances, 5(1), 1-4. (2015). [Link]
-
Carbonyl Bioisosteres. Cambridge MedChem Consulting. (2017). [Link]
-
NOVEL AMINOPHENYL PIPERAZINE OR AMINOPHENYL PIPERIDINE DERIVATIVES INHIBITING PRENYL TRANSFERASE PROTEINS AND METHODS FOR PREPARING SAME. WIPO Patent Application WO/2002/030927. (2002). [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform, 32(32). (2010). [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 25(21), 5192. (2020). [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. (2024). [Link]
-
Coupling Reagents. Aapptec. (n.d.). [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 56(8), 3012-3033. (2013). [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. (1991). [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Amide Bond Formation and Peptide Coupling. ResearchGate. (2023). [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Peptide Institute, Inc.. (2023). [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Aminophenyl-Piperidinyl-Methanone Core: A Technical Guide to its Origins, Synthesis, and Pharmacological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and scientific underpinnings of aminophenyl-piperidinyl-methanones. While not as widely recognized as their butyrophenone predecessors, this class of compounds represents a significant branch in the lineage of antipsychotic drug discovery. We will delve into their conceptual emergence from the foundational work on dopamine receptor antagonists, detail synthetic methodologies, and outline the critical experimental protocols for their pharmacological characterization. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel central nervous system (CNS) therapeutics.
Conceptual Genesis: From Butyrophenones to Aminophenyl-Piperidinyl-Methanones
The story of aminophenyl-piperidinyl-methanones is intrinsically linked to the pioneering work of Dr. Paul Janssen and the discovery of the butyrophenone class of antipsychotics in the late 1950s. The seminal discovery of haloperidol, synthesized on February 11, 1958, by Bert Hermans at Janssen Pharmaceutica, marked a paradigm shift in the treatment of psychosis.[1][2] This discovery was not a serendipitous accident but the result of a systematic investigation into the structure-activity relationships (SAR) of pethidine and methadone analogues.[3] The initial goal was the development of potent analgesics; however, astute pharmacological observation revealed the potent neuroleptic properties of these compounds.[1][3]
The core structure of the butyrophenones features a fluorinated phenyl group attached to a carbonyl, which is linked by a three-carbon chain to a piperidine ring.[4] Haloperidol, the archetypal butyrophenone, demonstrated potent antagonism at dopamine D2 receptors, a mechanism that would become the hallmark of "typical" antipsychotic action.[5] This antagonism is believed to underlie both the therapeutic effects on the positive symptoms of schizophrenia and the associated extrapyramidal side effects.[5]
The aminophenyl-piperidinyl-methanone scaffold can be viewed as a logical evolution of the butyrophenone structure. Medicinal chemists, in their quest to refine efficacy and mitigate side effects, systematically modify lead compounds. The replacement of the fluorophenyl group with an aminophenyl moiety represents one such modification. This substitution introduces a primary amine group, which can significantly alter the compound's physicochemical properties, including its polarity, basicity, and potential for hydrogen bonding. These changes, in turn, can influence receptor binding affinity, selectivity, and pharmacokinetic profile.
While a distinct "discovery" of aminophenyl-piperidinyl-methanones as a named class is not prominently documented, their emergence can be traced through the patent literature and chemical databases where they appear as intermediates or as part of compound libraries screened for various biological activities. Their synthesis and investigation are a testament to the enduring strategy of analog synthesis in drug discovery, building upon the foundational knowledge established by the butyrophenones.
Synthesis and Chemical Characterization
The synthesis of aminophenyl-piperidinyl-methanones can be approached through several established organic chemistry methodologies. A common and logical route involves the acylation of a substituted piperidine with an aminobenzoyl chloride derivative. A representative synthetic scheme, based on the synthesis of the related (3-aminophenyl)(morpholino)methanone, is outlined below.[6]
Diagram: General Synthetic Pathway
Caption: A plausible synthetic route to aminophenyl-piperidinyl-methanones.
Experimental Protocol: Synthesis of (3-Aminophenyl)(piperidin-1-yl)methanone
This protocol is a representative example and may require optimization for specific substituted piperidines and for the synthesis of ortho- or para-aminophenyl isomers.
Step 1: Synthesis of m-Nitrobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-nitrobenzoic acid (1 eq.).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude m-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of (3-Nitrophenyl)(piperidin-1-yl)methanone
-
Dissolve piperidine (1 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-nitrobenzoyl chloride (1 eq.) in the same anhydrous solvent to the piperidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield (3-nitrophenyl)(piperidin-1-yl)methanone.
Step 3: Synthesis of (3-Aminophenyl)(piperidin-1-yl)methanone
-
Dissolve (3-nitrophenyl)(piperidin-1-yl)methanone (1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent. Common methods include:
-
Iron in acidic medium: Add iron powder (excess) and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor by TLC.
-
Catalytic hydrogenation: Add 10% Palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
-
Upon completion of the reduction, filter the reaction mixture to remove the catalyst or iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final (3-aminophenyl)(piperidin-1-yl)methanone.
Pharmacological Evaluation: Unraveling the Mechanism of Action
The pharmacological profile of aminophenyl-piperidinyl-methanones is anticipated to be largely defined by their interaction with key neurotransmitter receptors implicated in the pathophysiology of psychosis. The primary targets of interest are the dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.
Diagram: Key Pharmacological Targets
Sources
- 1. revvity.com [revvity.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: Exploring a Privileged Scaffold in Drug Discovery
Abstract
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] This in-depth technical guide focuses on a specific, yet highly promising derivative, 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol . We will provide a comprehensive theoretical and computational framework for researchers, scientists, and drug development professionals to explore its potential. This document will delve into the molecule's structural and electronic properties through quantum chemical calculations, investigate its potential biological targets via molecular docking, and analyze its dynamic behavior in a simulated biological environment using molecular dynamics. The overarching goal is to illuminate a rational, computation-driven path for the development of novel therapeutics based on this versatile scaffold.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a multitude of approved drugs, including analgesics, antipsychotics, and antihistamines.[4][5] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting pharmacophoric features in three-dimensional space. The specific molecule of interest, this compound, combines several key features that suggest significant therapeutic potential:
-
The Piperidin-4-ol Core: This central feature provides a rigid, yet conformationally flexible, anchor for substituent groups. The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition by biological targets.
-
The (4-Aminophenyl)carbonyl Linker: This aromatic amide linkage introduces a planar, electron-rich region capable of pi-stacking and hydrogen bonding interactions. The primary amine is a key functional group for further chemical modification or for direct interaction with receptor sites.
Given these features, this compound and its derivatives are attractive candidates for a range of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases.
Synthesis and Physicochemical Characterization: A Theoretical Approach
While specific synthesis protocols for this compound are not extensively documented in publicly available literature, its synthesis can be reasonably proposed based on established amide coupling reactions. A plausible synthetic route would involve the reaction of 4-aminobenzoic acid with piperidin-4-ol.
Hypothetical Synthesis Workflow
Caption: Workflow for quantum chemical analysis of the target molecule.
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [6][7]This is a powerful tool for virtual screening and identifying potential protein targets for a small molecule.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The optimized 3D structure of this compound is prepared for docking, including the addition of hydrogen atoms and assignment of partial charges.
-
Target Selection: A panel of potential protein targets is selected based on the structural features of the ligand. For a piperidine-containing compound, targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases and proteases.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand to each target protein.
-
Analysis of Results: The docking results are analyzed to identify the most promising ligand-protein interactions based on scoring functions and visual inspection of the binding poses. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.
Data Presentation: Hypothetical Docking Results
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | H-bond with backbone of Val85, Pi-stacking with Phe150 |
| GPCR B | -7.9 | H-bond with side chain of Asn210, Hydrophobic interactions |
| Protease C | -9.2 | H-bond with catalytic dyad, Salt bridge with Asp102 |
Logical Relationship: Docking and Structure-Activity Relationship (SAR)
Caption: The relationship between molecular docking and SAR studies.
Molecular Dynamics Simulations: Understanding Dynamic Behavior
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time. [8][9]This provides a more realistic view of the interactions in a biological system.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Simulation Parameters: A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms. The system is then subjected to energy minimization and equilibration.
-
Production Run: A long-timescale simulation (nanoseconds to microseconds) is run to observe the dynamic behavior of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key persistent interactions, and calculate binding free energies.
Potential Applications and Future Directions
The theoretical and computational studies outlined in this guide provide a robust framework for exploring the therapeutic potential of this compound. The insights gained from these in silico methods can guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future work should focus on:
-
Synthesis and in vitro validation: The synthesis of this compound and its analogs is a crucial next step to validate the computational predictions.
-
Expansion of Target Space: The computational screening can be expanded to a wider range of biological targets to uncover novel therapeutic opportunities.
-
Advanced Computational Methods: More sophisticated computational techniques, such as free energy perturbation (FEP) and quantum mechanics/molecular mechanics (QM/MM), can be employed for more accurate predictions of binding affinity and reaction mechanisms.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The integration of theoretical and computational chemistry into the drug discovery pipeline, as detailed in this guide, offers a powerful strategy for accelerating the identification and optimization of lead compounds. By leveraging the predictive power of in silico methods, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental screening, and ultimately, bring new and effective medicines to patients faster.
References
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). PubMed. Retrieved from [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12). SpringerLink. Retrieved from [Link]
-
DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION | Journal of Advanced Scientific Research. (n.d.). Retrieved January 24, 2026, from [Link]
-
Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Unbiased molecular dynamics simulation of a first-in-class small molecule inhibitor binds to oncostatin M. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
-
Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. (n.d.). ResearchGate. Retrieved from [Link]
-
Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Retrieved January 24, 2026, from [Link]
-
Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. (2022, January 30). MDPI. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
(PDF) Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. (n.d.). ResearchGate. Retrieved from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Full article: Discovery of small molecule inhibitors through pharmacophore modeling, molecular docking, molecular dynamics simulation and experimental validation against myeloid cell leukemia-1 (Mcl-1). (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. (2015, September 7). Semantic Scholar. Retrieved from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved from [Link]
-
Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 24, 2026, from [Link]
-
Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021, May 7). PubMed. Retrieved from [Link]
-
Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative | Scilit. (n.d.). Retrieved January 24, 2026, from [Link]
-
Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2021, March 8). PubMed. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]
Methodological & Application
Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, a key intermediate in pharmaceutical research and drug development. The protocol details a robust and efficient amide coupling reaction between 4-aminobenzoic acid and piperidin-4-ol, facilitated by the widely-used coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, and practical guidance on reaction setup, monitoring, work-up, and purification.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The title compound, this compound, incorporates this important heterocyclic core, functionalized with a 4-aminophenyl group. This aniline substructure provides a valuable synthetic handle for further chemical elaboration, enabling the exploration of structure-activity relationships in the design of novel therapeutic agents. The synthesis of this intermediate is therefore of significant interest to the drug discovery community.
The core chemical transformation in this synthesis is the formation of an amide bond, a cornerstone of organic and medicinal chemistry.[2] This protocol employs a well-established and reliable method utilizing a carbodiimide coupling agent (EDC) in conjunction with an activating agent (HOBt) to facilitate the efficient condensation of a carboxylic acid and an amine.
Synthesis Strategy and Mechanism
The synthesis of this compound is achieved through a single-step amide coupling reaction between 4-aminobenzoic acid and piperidin-4-ol.
Reaction Scheme:
The mechanism of the EDC/HOBt-mediated amide coupling proceeds through a two-step pathway.[3] Initially, the carboxylic acid (4-aminobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. To mitigate this, HOBt is introduced as a nucleophilic additive. HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-ester. This activated ester is less prone to side reactions and readily undergoes nucleophilic attack by the amine (piperidin-4-ol) to form the desired amide bond, regenerating HOBt in the process.[3]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189 | Decomposes | 1.374 |
| Piperidin-4-ol | C₅H₁₁NO | 101.15 | 86-90 | 108-114 (10 mmHg) | ~1.0 |
| EDC Hydrochloride | C₈H₁₇N₃·HCl | 191.70 | 110-114 | N/A | N/A |
| HOBt (anhydrous) | C₆H₅N₃O | 135.13 | 155-158 | N/A | N/A |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | 0.944 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (decomposes) | N/A | 2.20 |
| Brine | NaCl(aq) | N/A | N/A | ~100 | ~1.2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | 2.664 |
Experimental Protocol
Reaction Setup
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10.0 mmol, 1.0 equiv.).
-
Add piperidin-4-ol (1.01 g, 10.0 mmol, 1.0 equiv.).
-
Add 1-hydroxybenzotriazole (HOBt) (1.35 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (40 mL).
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
Reaction Execution
-
Once the reaction mixture is cooled to 0 °C, slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.11 g, 11.0 mmol, 1.1 equiv.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
TLC System: Ethyl acetate/Hexane (e.g., 7:3 or 8:2 v/v).
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate or ninhydrin).
-
Procedure: Periodically take a small aliquot of the reaction mixture, dilute it with a small amount of ethyl acetate, and spot it on a TLC plate. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
Work-up and Purification
-
Once the reaction is complete (as determined by TLC), pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Separate the layers. Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove any unreacted piperidin-4-ol and EDC byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted 4-aminobenzoic acid and HOBt.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 100%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the presence of all expected carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (M.P.): To assess the purity of the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
EDC·HCl: Is a skin and eye irritant. Avoid inhalation of dust and contact with skin and eyes.[4]
-
HOBt: Is a flammable solid and can be explosive. Handle with care and avoid ignition sources.
-
DMF: Is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
-
4-Aminobenzoic Acid: May cause skin and eye irritation.
-
Piperidin-4-ol: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow and Pathway Diagrams
Experimental Workflow
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The EDC/HOBt-mediated amide coupling is a high-yielding and versatile method suitable for laboratory-scale production of this valuable intermediate. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for their drug discovery and medicinal chemistry programs.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]
-
EDC-HOBt Amide coupling workup help. (2022, April 28). Reddit. Retrieved from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Growing Science. Retrieved from [Link]
- Process for the purification of piperidine. (n.d.). Google Patents.
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to remove excess 4-amino piperidine from reaction medium? (2018, November 27). ResearchGate. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014, August 6). ResearchGate. Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Growing Science. Retrieved from [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2015, August 7). ResearchGate. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. (2007, December 15). PubMed. Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Safety Data Sheet for 1-hydroxybenzotriazole, monohydrated. (n.d.). Biosolve. Retrieved from [Link]
Sources
Application Note and Protocol for the Laboratory-Scale Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Its prevalence in medicinal chemistry stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The specific compound, 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, serves as a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. Its structure combines the rigid piperidine core with a reactive aminophenyl group, making it a versatile building block for further chemical elaboration. This document provides a comprehensive guide to the laboratory-scale synthesis of this important intermediate, detailing the underlying chemical principles, a step-by-step protocol, and essential analytical and safety considerations.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. This strategy involves an initial acylation of piperidin-4-ol with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to the desired primary amine. This approach is favored for its high yields and the commercial availability of the starting materials.
Step 1: Acylation of Piperidin-4-ol
The first step is a nucleophilic acyl substitution reaction where the secondary amine of piperidin-4-ol attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the aromatic nitro group of the intermediate, 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and effective method for this transformation.[2][3] This method is generally clean and provides high yields of the desired aniline derivative.
Visualizing the Synthesis
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic route for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Piperidin-4-ol | C₅H₁₁NO | 101.15 | ≥98% | Sigma-Aldrich |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | Pd/C | - | 10 wt. % | Sigma-Aldrich |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS Reagent Grade | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Reagent Grade | Sigma-Aldrich |
| Hexanes | C₆H₁₄ | - | ACS Reagent Grade | Sigma-Aldrich |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
High-performance liquid chromatography (HPLC) system
Experimental Protocols
Part 1: Synthesis of 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (5.0 g, 49.4 mmol) and triethylamine (7.6 mL, 54.4 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 4-nitrobenzoyl chloride (9.18 g, 49.4 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the piperidin-4-ol solution over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.
-
Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol as a solid.[1]
Part 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation flask, dissolve the 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol (from the previous step, assume ~10.0 g, 37.8 mmol) in methanol (150 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g, 10 wt. %) to the solution. Caution: Pd/C can be pyrophoric; handle with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (typically 50 psi or use a balloon filled with hydrogen) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material.
-
Workup: Upon completion, carefully vent the hydrogen from the reaction vessel and purge with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary to afford this compound as a solid.
Process Optimization and Causality
-
Choice of Base: Triethylamine is a suitable non-nucleophilic base for the acylation step. Its role is to scavenge the HCl generated, preventing the protonation of the piperidine nitrogen which would render it unreactive.
-
Solvent Selection: Dichloromethane is an excellent solvent for the acylation as it is inert and readily dissolves both reactants. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.
-
Reduction Method: Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group.[4][5] Alternative methods such as using tin(II) chloride or iron in acidic media are also possible but may require more extensive purification.[2][3]
-
Catalyst Loading: The amount of Pd/C catalyst can be optimized. A lower loading may increase the reaction time, while a higher loading can improve the reaction rate but also increases cost and potential for product adsorption.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point range indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the piperidine ring protons, the hydroxyl proton, and the amine protons. The integration of these peaks should correspond to the number of protons in the structure. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals corresponding to the structure. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆N₂O₂ = 220.27 g/mol ). |
| HPLC | A single major peak in the chromatogram indicates high purity. The purity can be quantified by integrating the peak area. |
Safety Considerations
-
4-Nitrobenzoyl chloride: This reagent is corrosive and lachrymatory.[6][7][8] It reacts with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]
-
Triethylamine: This is a flammable and corrosive liquid. Handle in a well-ventilated area.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Palladium on Carbon: This catalyst can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Handle with care and ensure it is wetted with solvent before exposure to air.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.
Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
References
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Hindawi. (2019, November 27). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]
-
Rowan Digital Works. (2020). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
DTIC. (1992, September). Piperidine Synthesis. [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
PubMed. (n.d.). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. [Link]
-
White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (n.d.). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. [Link]
-
YouTube. (2018, September 21). 22.4a Synthesis of Amines Reduction. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Analytical Strategies for the Characterization of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
Introduction
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is a key building block in contemporary drug discovery and development, frequently incorporated into molecules targeting a range of therapeutic areas. Its unique structure, featuring a primary aromatic amine, an amide linkage, and a secondary alcohol on a piperidine scaffold, presents distinct analytical challenges. Ensuring the identity, purity, and stability of this intermediate is paramount to the integrity of the final active pharmaceutical ingredient (API). This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, designed for researchers, analytical scientists, and professionals in drug development. The protocols herein are grounded in established analytical principles and offer insights into the rationale behind experimental choices, ensuring robust and reliable results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value (Predicted/Reported) | Significance for Analytical Method Development |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 220.27 g/mol | Essential for calculating concentrations and for mass spectrometry. |
| Appearance | Off-white to light beige solid | The physical state informs sample handling and preparation. |
| Melting Point | ~170-175 °C (estimated) | A sharp melting range is indicative of high purity. DSC can be used for precise determination. |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Crucial for selecting appropriate solvents for chromatography and spectroscopy. |
| pKa | ~4.5 (aromatic amine), ~14 (alcohol) (estimated) | Influences chromatographic behavior, especially in reversed-phase HPLC. |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
Rationale for Method Development
The presence of both a basic aromatic amine and a polar hydroxyl group necessitates careful selection of chromatographic conditions to achieve optimal peak shape and resolution. A reversed-phase method is generally suitable. The choice of a C18 stationary phase provides a good balance of hydrophobic and polar interactions. The mobile phase composition is critical; an acidic modifier is often employed to protonate the primary amine, which minimizes peak tailing by reducing interactions with residual silanols on the silica support. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. Detection is typically performed at a wavelength where the aromatic chromophore exhibits maximum absorbance.
Experimental Workflow: HPLC Analysis
Scale-Up Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol and expert insights for the scale-up synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, a key intermediate in pharmaceutical research and development. The methodologies presented are designed to be robust, scalable, and reproducible, ensuring high purity and yield of the final product. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction: Significance of this compound
This compound is a valuable building block in medicinal chemistry. The piperidine-4-ol moiety is a common scaffold in numerous biologically active molecules, while the 4-aminophenyl group offers a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships in the development of novel therapeutic agents. Its derivatives have been investigated for a range of applications, including but not limited to their potential as kinase inhibitors and receptor antagonists. The efficient and scalable synthesis of this intermediate is therefore of critical importance for advancing drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial acylation of piperidin-4-ol with a protected 4-aminobenzoyl derivative, followed by a deprotection step to unveil the desired primary amine. For scale-up purposes, a route utilizing a nitro-protected intermediate is advantageous due to the commercial availability and reactivity of the starting materials, as well as the typically clean and high-yielding nature of the subsequent reduction.
The chosen synthetic pathway is as follows:
-
Step 1: Acylation. Reaction of piperidin-4-ol with 4-nitrobenzoyl chloride to yield 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol.
-
Step 2: Reduction. Catalytic hydrogenation of the nitro intermediate to afford the final product, this compound.
This approach avoids potential side reactions associated with the free amine during the acylation step and utilizes a well-established and scalable reduction method.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (for 10g scale) |
| Piperidin-4-ol | 101.15 | 1.0 | 10.0 g |
| 4-Nitrobenzoyl chloride | 185.56 | 1.05 | 19.3 g |
| Triethylamine (Et3N) | 101.19 | 1.2 | 11.9 g (16.4 mL) |
| Dichloromethane (DCM) | - | - | 200 mL |
| Water (deionized) | - | - | For workup |
| Brine (saturated NaCl) | - | - | For workup |
| Sodium sulfate (anhydrous) | - | - | For drying |
| Ethanol | - | - | For recrystallization |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperidin-4-ol (10.0 g, 98.9 mmol) and dichloromethane (150 mL).
-
Stir the mixture until the piperidin-4-ol is completely dissolved.
-
Add triethylamine (11.9 g, 16.4 mL, 117.6 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Dissolve 4-nitrobenzoyl chloride (19.3 g, 104.0 mmol) in dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperidin-4-ol) is consumed.
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a solid crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol as a pale yellow solid.[1]
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (based on theoretical yield from Step 1) |
| 1-[(4-Nitrophenyl)carbonyl]piperidin-4-ol | 250.25 | 1.0 | 24.7 g |
| Palladium on carbon (10 wt. % Pd) | - | 5-10 mol % | 1.2 - 2.4 g |
| Methanol (MeOH) | - | - | 250 mL |
| Hydrogen (H2) gas | - | - | Balloon or cylinder |
| Celite® | - | - | For filtration |
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask), dissolve 1-[(4-nitrophenyl)carbonyl]piperidin-4-ol (24.7 g, 98.7 mmol) in methanol (250 mL).
-
Carefully add 10% palladium on carbon (1.2 g, 5 mol %) to the solution under a nitrogen atmosphere.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or ~50 psi if using a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 4-12 hours).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 50 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure to yield the final product, this compound, as an off-white to white solid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
Expertise and Experience: Navigating the Synthesis
Causality Behind Experimental Choices:
-
Choice of Base in Acylation: Triethylamine is a common and effective base for scavenging the HCl generated during the acylation with an acyl chloride. Its boiling point and solubility profile are well-suited for reactions in dichloromethane.
-
Temperature Control: The initial cooling to 0 °C during the addition of the acyl chloride is crucial to control the exothermic reaction and minimize the formation of byproducts.
-
Catalyst Selection and Handling: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It is important to handle the catalyst carefully, especially when dry, as it can be pyrophoric. Performing the addition under a nitrogen atmosphere mitigates this risk.
-
Solvent for Hydrogenation: Methanol is an excellent solvent for this reduction as it solubilizes the starting material and is compatible with the catalytic hydrogenation conditions.
Troubleshooting and Self-Validation:
-
Incomplete Acylation: If TLC indicates the presence of unreacted piperidin-4-ol, ensure the 4-nitrobenzoyl chloride is of high purity and that moisture has been excluded from the reaction. A slight excess of the acyl chloride can be added if necessary.
-
Difficult Recrystallization: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of the pure product can also induce crystallization.
-
Stalled Hydrogenation: If the reduction is slow or incomplete, the catalyst may be of low activity. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. In some cases, adding a fresh portion of the catalyst may be required.
-
Product Purity: The purity of the final product should be assessed by standard analytical techniques such as NMR, LC-MS, and melting point determination. The absence of the nitro group in the final product can be confirmed by the disappearance of its characteristic signals in the IR and NMR spectra and the appearance of the amine signals.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]
-
Reagent Handling:
-
4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Handle with care and in a dry environment.
-
Triethylamine: Flammable and corrosive.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
Palladium on carbon: Can be pyrophoric when dry. Handle under an inert atmosphere.
-
Hydrogen gas: Highly flammable. Ensure there are no ignition sources in the vicinity.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
- Google Patents. (2022). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Rowan Digital Works. (2022). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Retrieved from [Link]
-
ResearchGate. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
DTIC. (1994). Piperidine Synthesis. Retrieved from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
Carl ROTH. (2022). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubMed Central. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]
- Google Patents. (2012). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
- Google Patents. (2012). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
- Google Patents. (2003). WO2003095446A1 - Process for producing 1-(4-pyridyl)-4-piperidone.
-
PubMed Central. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
Sources
The Strategic Utility of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol in Combinatorial Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular entities with therapeutic promise is an ever-evolving challenge. Combinatorial chemistry has emerged as a powerful engine for this exploration, enabling the rapid synthesis and evaluation of vast libraries of compounds. Central to this paradigm is the judicious selection of molecular scaffolds that serve as the foundation for chemical diversification. 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is one such scaffold that has garnered significant interest. Its inherent structural features—a reactive aromatic amine, a secondary alcohol, and a piperidine core—present multiple avenues for chemical modification, making it an exemplary building block for the construction of diverse and drug-like compound libraries.
The piperidine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a wide array of clinically successful drugs.[1] Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1] The strategic incorporation of the 4-aminophenyl group provides a readily functionalizable handle for introducing a variety of substituents, while the 4-hydroxy group offers an additional point for diversification or for modulating physicochemical properties. This trifunctional nature allows for a "three-dimensional" exploration of chemical space, a critical factor in the pursuit of potent and selective modulators of biological targets. This guide provides a comprehensive overview of the application of this compound in combinatorial library synthesis, complete with detailed protocols for both solid-phase and solution-phase approaches.
Core Scaffold Analysis and Diversification Strategy
The power of this compound as a combinatorial chemistry scaffold lies in its distinct and orthogonally addressable functional groups. A successful library design hinges on a clear strategy for leveraging these reactive sites.
Figure 1: Diversification points of the this compound scaffold.
As illustrated in Figure 1, the primary sites for diversification are the aromatic amine (R1) and the secondary hydroxyl group (R2). The choice of which functional group to modify first will depend on the overall synthetic strategy, including the choice of solid-phase or solution-phase synthesis and the desired final library structure.
Solid-Phase Synthesis Protocol: A Robust Approach for High-Throughput Library Generation
Solid-phase synthesis offers significant advantages for combinatorial library construction, including the use of excess reagents to drive reactions to completion and simplified purification through washing steps.[2] The following protocol outlines a general strategy for the solid-phase synthesis of a diverse library based on the this compound scaffold, leveraging the hydroxyl group as the point of attachment to the solid support.
Workflow for Solid-Phase Library Synthesis
Figure 2: General workflow for the solid-phase synthesis of a library derived from this compound.
Detailed Protocol: Solid-Phase Synthesis
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Wang Resin | Sigma-Aldrich | 100-200 mesh, 1.0 mmol/g |
| 1-[(4-Boc-aminophenyl)carbonyl]piperidin-4-ol | Commercially Available | >95% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | ACS Grade |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Acylating agents (e.g., carboxylic acids, acid chlorides) | Various | As required |
| Sulfonylating agents (e.g., sulfonyl chlorides) | Various | As required |
| Isocyanates | Various | As required |
| Aldehydes/Ketones for reductive amination | Various | As required |
| Sodium triacetoxyborohydride | Sigma-Aldrich | Reagent Grade |
| Coupling reagents (e.g., HATU, HOBt) | Commercially Available | As required |
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Wang resin in a fritted reaction vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for 30 minutes with occasional agitation.
-
Drain the DCM and wash the resin sequentially with DMF (3x), DCM (3x), and finally DMF (3x).
Step 2: Scaffold Immobilization Rationale: The hydroxyl group of the piperidine ring is used to attach the scaffold to the solid support via an ester linkage. The Boc-protected amine prevents unwanted side reactions.
-
Dissolve 1-[(4-Boc-aminophenyl)carbonyl]piperidin-4-ol (3 eq. relative to resin loading) and a coupling agent such as HATU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test on a small sample of resin beads).
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
Step 3: Boc Deprotection Rationale: Removal of the Boc protecting group exposes the aromatic amine for subsequent diversification.
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3x), a 10% solution of DIPEA in DMF (to neutralize the resin), and finally with DMF (3x).
Step 4: R1 Diversification (Example: Acylation) Rationale: The free aromatic amine can be readily acylated with a variety of carboxylic acids to introduce the first level of diversity.
-
In a separate vessel, pre-activate a carboxylic acid (3-5 eq.) with a coupling agent like HATU (3-5 eq.) and HOBt (3-5 eq.) in DMF with the addition of DIPEA (6-10 eq.).
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion (e.g., with a negative Kaiser test).
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x).
Step 5: Cleavage from Resin Rationale: The final compound is cleaved from the solid support, typically under acidic conditions that also remove any remaining acid-labile protecting groups.
-
Treat the resin with a cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane, for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 6: Purification
-
Purify the crude product using preparative HPLC to obtain the final library members.
-
Characterize the purified compounds by LC-MS and NMR to confirm their identity and purity.
Solution-Phase Parallel Synthesis: A Flexible Alternative
Solution-phase synthesis offers advantages in terms of reaction monitoring and scalability. For smaller, focused libraries, parallel solution-phase synthesis can be a highly effective strategy.
Workflow for Solution-Phase Library Synthesis
Figure 3: General workflow for the solution-phase parallel synthesis of a library derived from this compound.
Detailed Protocol: Solution-Phase Synthesis (Example: Sulfonylation of the Amine)
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | >95% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Pyridine | Sigma-Aldrich | Anhydrous |
| Sulfonyl chlorides | Various | As required |
| Saturated aqueous sodium bicarbonate | Fisher Scientific | Laboratory Grade |
| Brine | Fisher Scientific | Laboratory Grade |
| Anhydrous sodium sulfate | Fisher Scientific | Laboratory Grade |
Step 1: Reaction Setup
-
In an array of reaction vials, add this compound (1.0 eq.) to each vial.
-
Dissolve the scaffold in anhydrous DCM and add anhydrous pyridine (1.5 eq.).
Step 2: Addition of Sulfonyl Chlorides
-
To each vial, add a different sulfonyl chloride (1.1 eq.) as a solution in anhydrous DCM.
-
Seal the vials and stir the reactions at room temperature for 4-16 hours.
Step 3: Reaction Monitoring and Work-up
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench each reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude products in parallel using automated flash chromatography.
-
Characterize the purified compounds by LC-MS and NMR.
Applications in Drug Discovery: A Scaffold for Diverse Targets
The versatility of the this compound scaffold has led to its exploration in various therapeutic areas. Libraries of compounds derived from this and related scaffolds have shown promise as:
-
CCR5 Antagonists: The piperidine-based structure is a key feature in some CCR5 antagonists, which are of interest for the treatment of HIV.
-
FXR Agonists: Derivatives of 1-(4-aminophenylacetyl)piperidine have been identified as potent and selective farnesoid X receptor (FXR) partial agonists for potential use in treating metabolic disorders.
-
Kinase Inhibitors: The aminophenyl moiety can serve as a hinge-binding element in kinase inhibitors, with the rest of the molecule exploring other pockets of the ATP-binding site.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound represents a highly valuable and strategically important scaffold for combinatorial chemistry in the context of drug discovery. Its readily diversifiable functional groups, coupled with the favorable properties of the piperidine core, provide a robust platform for the generation of large and focused compound libraries. The detailed solid-phase and solution-phase protocols provided herein offer a practical guide for researchers to harness the potential of this scaffold in their quest for novel therapeutic agents. The ability to systematically explore chemical space around this privileged core structure will undoubtedly continue to yield promising lead compounds for a variety of biological targets.
References
-
Davis, P. W., Osgood, S. A., Hébert, N., Sprankle, K. G., & Swayze, E. E. (1998). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Biotechnology and Bioengineering, 61(3), 143–154. [Link]
-
Di, L., et al. (2012). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 14(1), 41-49. [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. [Link]
-
Saw, Y. L. (2025). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]
-
García-Ramos, Y., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(2), 115-124. [Link]
-
Kotha, S., & Khedkar, P. (2005). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 1(4), 363-388. [Link]
-
Al-Obeidi, F. A., et al. (2018). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 23(10), 2649. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Slaihim, M. M., et al. (2023). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. EMAN Research Publishing. [Link]
-
Van den Broeck, I., et al. (2021). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical and Bioanalytical Chemistry, 413(21), 5367–5378. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]
-
Thompson, L. A. (2002). Combinatorial libraries: strategies and methods for 'lead' discovery. Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 117855. [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1708, 464332. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your synthesis for yield, purity, and scalability.
Introduction: Navigating the Synthesis
This compound is a key building block in the development of various pharmaceutical agents. Its structure combines a piperidin-4-ol moiety with a 4-aminobenzoyl group, making it a versatile scaffold. The synthesis, however, presents a classic chemoselectivity challenge: the acylation of the secondary amine of piperidin-4-ol in the presence of a reactive primary aromatic amine and a secondary alcohol. A carefully planned synthetic strategy is crucial to avoid side reactions such as polymerization and di-acylation.
This guide focuses on the two most reliable and scalable synthetic pathways, providing a logical framework for troubleshooting and optimization.
Section 1: Strategic Synthesis Planning
The successful synthesis of the target compound hinges on selecting the appropriate route. The two primary strategies involve either protecting the reactive aniline or using a precursor that is later converted to the aniline.
-
Route A: The Nitro-Precursor Pathway. This is often the more direct approach. It involves the acylation of piperidin-4-ol with an activated derivative of 4-nitrobenzoic acid, followed by the selective reduction of the nitro group to the desired aniline.
-
Route B: The Protected-Amine Pathway. This strategy involves protecting the amino group of 4-aminobenzoic acid (e.g., with a Boc group), performing the amide coupling with piperidin-4-ol, and concluding with a deprotection step to reveal the target molecule.
Technical Support Center: Synthesis of N-Aryl Piperidines
Welcome to the technical support center for the synthesis of N-aryl piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. N-aryl piperidines are prevalent in a vast array of pharmaceuticals and bioactive molecules, making their efficient and reliable synthesis a cornerstone of modern medicinal chemistry.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome synthetic hurdles and achieve your target compounds with confidence.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of N-aryl piperidines, with a primary focus on the widely employed Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.[3][5]
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
You've set up your Buchwald-Hartwig reaction to couple an aryl halide with piperidine, but the reaction is sluggish, or you observe minimal conversion to the desired N-aryl piperidine.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by various factors.
-
Explanation: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species.[5] If the active Pd(0) catalyst is not efficiently generated or is poisoned, the reaction will stall.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, which can be unreliable, consider using commercially available, air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts).[6][7] These form the active Pd(0) species more cleanly and efficiently.
-
Ensure Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use.
-
Check for Catalyst Poisoning: Certain functional groups, such as unprotected phenols or some sulfur-containing moieties, can act as catalyst poisons.[7] If your substrates contain such groups, consider protecting them prior to the coupling reaction.
-
-
-
Suboptimal Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
-
Explanation: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential for promoting the reductive elimination step, which forms the desired C-N bond and regenerates the catalyst.[5]
-
Troubleshooting Steps:
-
Screen Different Ligands: The optimal ligand can be highly dependent on the specific aryl halide and amine coupling partners. If one ligand is not performing well, screen a panel of common Buchwald ligands.
-
Consider Ligand:Palladium Ratio: A standard ratio is often 1:1 to 2:1 (ligand:Pd). Deviating from this can sometimes be beneficial, but significant excess ligand can inhibit the reaction.
-
-
-
Inappropriate Base Selection: The base is critical for deprotonating the piperidine nitrogen, making it a more potent nucleophile.
-
Explanation: The choice of base can significantly impact the reaction rate and outcome. Strong, non-nucleophilic bases are typically required.
-
Troubleshooting Steps:
-
Strong Bases for Less Reactive Halides: For less reactive aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often necessary.[6][8]
-
Weaker Bases for Sensitive Substrates: If your substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[6][8]
-
Base Solubility: The physical properties of the base matter. Finely grinding inorganic bases before use can improve their reactivity.[6]
-
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Explanation: Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF. The choice can affect reaction rates and side product formation.
-
Troubleshooting Steps:
-
Solvent Screening: If a reaction is not proceeding as expected, trying a different solvent is a straightforward troubleshooting step.
-
Avoid Inhibitory Solvents: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can inhibit the palladium catalyst and should generally be avoided.[6]
-
-
Troubleshooting Workflow for Low Yield
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. youtube.com [youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Validation for Purity Assessment of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] The presence of impurities, whether they arise from the synthetic route, degradation, or residual solvents, can have profound implications, potentially altering the drug's therapeutic effect or introducing toxicity.[2][3] Therefore, the selection and validation of analytical methods for purity assessment are of paramount importance, guided by stringent regulatory standards set forth by bodies like the International Council for Harmonisation (ICH).[4]
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance. We will dissect the gold-standard High-Performance Liquid Chromatography (HPLC) method and contrast its performance with Gas Chromatography (GC) for volatile impurities and UV-Vis Spectrophotometry for rapid quantification.
Part 1: The Gold Standard - Reversed-Phase HPLC for Potency and Impurity Profiling
For a polar, non-volatile molecule like this compound, which contains both aromatic and aliphatic moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the method of choice for purity determination and impurity profiling.[1][5] Its high resolving power allows for the separation of the main compound from closely related structural analogues and degradation products.
The "Why": Rationale for Method Selection
The decision to use RP-HPLC is based on the physicochemical properties of the analyte. The presence of a phenyl ring provides sufficient hydrophobicity for retention on a C18 column, while the hydroxyl and amine functionalities ensure adequate solubility in common mobile phases like methanol, acetonitrile, and water. A UV detector is ideal due to the strong chromophore of the aminophenyl group, enabling sensitive detection.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, where the results from one part of the validation (e.g., forced degradation) inform and confirm the suitability of another (e.g., specificity).
Instrumentation and Conditions:
-
System: UHPLC/HPLC with a Diode Array Detector (DAD) or UV Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 100 mm x 3.0 mm, 1.8 µm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Preparation: Prepare the test sample at the same concentration as the working standard.
Analytical Validation: Adhering to ICH Q2(R1) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] For a purity method, this means it must be specific, sensitive, linear, accurate, precise, and robust.[4][8]
1. Specificity and Forced Degradation Studies: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To prove this, forced degradation studies are essential.[10][11] These studies intentionally stress the drug substance to identify likely degradation products and establish the degradation pathways.[12][13]
-
Protocol: Expose the sample (in solid and solution form) to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B conditions) stress.[11][14] The goal is to achieve 5-20% degradation of the active ingredient.[12]
-
Expected Outcome: The HPLC method should demonstrate baseline resolution between the main peak of this compound and all degradation product peaks. The use of a DAD allows for peak purity analysis, confirming that the parent peak is spectrally homogeneous and not co-eluting with any impurities.
2. Linearity, Range, Accuracy, and Precision: These parameters establish the quantitative performance of the method.[9]
-
Linearity: A minimum of five concentrations are prepared from the stock solution, typically ranging from the reporting level of impurities (e.g., 0.05%) to 120% of the assay specification.[4] The correlation coefficient (r²) should be >0.999.
-
Range: The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the linearity range.[4]
-
Accuracy: Determined by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Six replicate injections of the same sample. The Relative Standard Deviation (RSD) should be ≤2.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day with different equipment. The RSD between the two sets of results is evaluated.
-
3. Sensitivity (LOD & LOQ):
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1. The LOQ is critical for quantifying impurities at low levels.
4. Robustness: Small, deliberate variations are made to the method parameters (e.g., ±0.2 pH units of the mobile phase, ±2°C column temperature, ±5% of the organic mobile phase composition) to assess the method's reliability during normal usage. The system suitability parameters should remain within acceptance criteria.
Data Summary: HPLC Validation Performance
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution > 1.5 | Achieved for all degradants |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.05% - 120% of Test Conc. | Validated |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability passes | Method is robust |
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method development and validation.
Part 2: Alternative Methodologies - A Comparative Perspective
While HPLC is the cornerstone for purity analysis, a comprehensive assessment often requires complementary techniques.[15]
Alternative 1: Headspace GC for Residual Solvents
Principle and Rationale: The manufacturing process of any API or intermediate invariably uses solvents, which must be controlled in the final product due to their potential toxicity.[16] These volatile organic compounds are not detectable by the HPLC method described. Headspace Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard technique for this analysis, as outlined in USP <467>.[17][18][19]
Experimental Protocol (based on USP <467>):
-
System: Headspace Sampler coupled to a GC with FID.
-
Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness.[17]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 140°C
-
Detector: 250°C
-
Oven: 40°C for 20 min, then ramp 10°C/min to 240°C, hold for 20 min.[17]
-
-
Headspace Parameters:
-
Vial Equilibration Temp: 80°C
-
Equilibration Time: 60 min
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling solvent like DMSO or DMF in a sealed headspace vial.
Comparative Performance: GC is not a replacement for HPLC but a necessary orthogonal method. It specifically targets a different class of impurities (volatile) that HPLC cannot. Its validation focuses on the accurate quantification of known potential solvents from the manufacturing process.
Alternative 2: UV-Vis Spectrophotometry for Assay
Principle and Rationale: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for determining the concentration of a substance in solution.[20][21] It operates on the principle of Beer-Lambert law, where the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.
Experimental Protocol:
-
Wavelength (λmax) Determination: Scan a dilute solution of this compound in a suitable solvent (e.g., methanol) from 200-400 nm to determine the wavelength of maximum absorbance.
-
Standard Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance vs. concentration to create a calibration curve.
-
Sample Analysis: Prepare the test sample in the same solvent, ensuring its concentration falls within the linear range of the standard curve. Measure its absorbance and determine the concentration from the calibration curve.
Comparative Performance vs. HPLC:
-
Advantage: Speed and simplicity. A UV-Vis assay can be performed in minutes, making it suitable for high-throughput screening or in-process controls.[22]
-
Disadvantage: Lack of specificity. This is the most significant drawback. Any impurity that absorbs at the same wavelength as the main compound will interfere with the measurement, leading to an overestimation of purity.[20] Unlike HPLC, it cannot separate the API from its impurities.
Visualization: Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Summary and Expert Recommendations
The choice of an analytical method is driven by the specific question being asked. For a complete and regulatory-compliant purity assessment of this compound, a multi-faceted approach is non-negotiable.
| Feature | RP-HPLC | Headspace GC | UV-Vis Spectrophotometry |
| Primary Application | Purity, Impurity Profiling, Assay | Residual Solvents | Rapid Assay |
| Specificity | High (Separates components) | High (For volatile compounds) | Low (Interference from absorbing impurities) |
| Sensitivity | High (ng/mL to µg/mL) | Very High (ppm levels) | Moderate (µg/mL) |
| Throughput | Moderate (15-30 min/sample) | Moderate (long oven programs) | High (<1 min/sample) |
| Regulatory Standing | Gold Standard for Purity | Required for Residual Solvents | Limited use; mainly for in-process controls |
| Cost/Complexity | High | High | Low |
Expert Recommendation:
An integrated analytical strategy is essential.
-
Primary Method: A fully validated, stability-indicating RP-HPLC method should be the primary tool for determining the purity, assay, and impurity profile of this compound. This is the only method that can provide the specificity required for regulatory submissions.
-
Complementary Method: A validated Headspace GC method is mandatory for the control of residual solvents as per ICH Q3C and USP <467> guidelines.[16][18]
-
Situational Method: UV-Vis spectrophotometry can be employed as a valuable tool for at-line or in-process controls where speed is critical and a precise impurity profile is not required at that specific stage. However, its results must be periodically verified against the primary HPLC method.
By judiciously selecting and validating the appropriate analytical tools, researchers and drug developers can ensure a comprehensive understanding of the purity of this compound, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical product.
References
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- United States Pharmacopeia. (n.d.). <467> Residual Solvents. USP-NF.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- ICH. (n.d.). Stability Testing of New Drug Substances and Products Q1A(R2).
- Agilent Technologies. (2018, March 9). USP<467> residual solvents.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
- Agilent Technologies. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- European Medicines Agency. (n.d.). Q1A(R2) Stability Testing of new Drug Substances and Products.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- Thermo Fisher Scientific. (n.d.). Pharmaceutical standards guide for UV-Vis spectrophotometers.
- Sciex. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy.
- Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?.
- Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25).
- Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- BMG LABTECH. (n.d.). UV spectroscopy for assay development and pharmaceutical drug formulation.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- United States Pharmacopeia. (2019, September 27). <467> Residual Solvents. USP-NF.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. moravek.com [moravek.com]
- 4. database.ich.org [database.ich.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. onyxipca.com [onyxipca.com]
- 14. scispace.com [scispace.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. uspnf.com [uspnf.com]
- 18. agilent.com [agilent.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. contractpharma.com [contractpharma.com]
- 22. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]
A Senior Application Scientist's Guide to the Orthogonal Confirmation of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol Identity and Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery and development, the certainty with which we characterize our molecular tools is paramount. Small molecule intermediates, such as 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, are the foundational building blocks for complex therapeutic agents. The piperidine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] The integrity of any research endeavor—from initial hit-to-lead campaigns to late-stage process chemistry—relies on the unambiguous identity and purity of these precursors. The presence of even minor impurities can lead to anomalous biological data, unpredictable side reactions, or compromised final product stability.
This guide eschews a simple checklist approach. Instead, it presents an integrated, orthogonal analytical strategy for the comprehensive characterization of this compound. As your partner in the lab, my goal is to not only detail the necessary experiments but to illuminate the scientific rationale behind this multi-faceted approach, ensuring a self-validating system that engenders the highest degree of confidence in your material. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which champion robust and reliable analytical procedures.[2][3][4]
Part I: Unambiguous Identity Confirmation – A Molecular Fingerprint
Confirming the identity of a molecule is akin to assembling a puzzle. A single piece of evidence is rarely sufficient; rather, confidence is built by correlating data from multiple, independent techniques. This orthogonal approach ensures that we are observing the molecule from different analytical perspectives, with each result corroborating the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules in solution. It provides a detailed map of the carbon-hydrogen framework, allowing for the verification of atom connectivity and the overall molecular structure.[5]
Causality in Spectral Interpretation: For this compound, we anticipate a unique set of signals in both ¹H and ¹³C NMR spectra that collectively serve as its unique fingerprint. The molecule's symmetry and the distinct electronic environments of its protons and carbons give rise to a predictable pattern.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the aminophenyl ring are expected to appear as two distinct doublets due to the influence of the amino and carbonyl groups. The protons on the piperidine ring will exhibit more complex splitting patterns (multiplets) characteristic of a saturated heterocyclic system.
-
¹³C NMR Spectroscopy: This provides a count of the non-equivalent carbon atoms. We expect to see signals corresponding to the carbonyl carbon, the aromatic carbons (some of which may be equivalent due to symmetry), and the distinct aliphatic carbons of the piperidine ring.
Predicted NMR Spectral Data for this compound
| Analysis | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ¹H NMR | ~ 7.2 | Aromatic Protons (ortho to -C=O) | Deshielded by the adjacent carbonyl group. |
| ~ 6.6 | Aromatic Protons (ortho to -NH₂) | Shielded by the electron-donating amino group. | |
| ~ 4.2 | -NH₂ Protons | Broad singlet, exchangeable with D₂O. | |
| ~ 3.9 | Piperidine CH (adjacent to -OH) | Deshielded by the electronegative oxygen atom. | |
| ~ 3.5 - 3.8 | Piperidine CH₂ (adjacent to N) | Deshielded by the amide nitrogen. | |
| ~ 1.8 - 2.0 | Piperidine CH₂ | Aliphatic protons. | |
| ~ 1.5 - 1.7 | Piperidine CH₂ | Aliphatic protons. | |
| ~ 1.6 | -OH Proton | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | ~ 168 | Carbonyl Carbon (-C=O) | Characteristic chemical shift for an amide carbonyl. |
| ~ 150 | Aromatic Carbon (C-NH₂) | Attached to the electron-donating amino group. | |
| ~ 129 | Aromatic Carbons (CH) | Standard aromatic region. | |
| ~ 122 | Aromatic Carbon (C-C=O) | Quaternary carbon. | |
| ~ 114 | Aromatic Carbons (CH) | Shielded by the amino group. | |
| ~ 66 | Piperidine Carbon (CH-OH) | Deshielded by the hydroxyl group. | |
| ~ 45 | Piperidine Carbons (CH₂-N) | Deshielded by the nitrogen atom. | |
| ~ 34 | Piperidine Carbons (CH₂) | Standard aliphatic region. |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.
Figure 1: Workflow for NMR-based identity confirmation.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides a direct measurement of the molecular weight of a compound by determining its mass-to-charge ratio (m/z). This technique is an essential orthogonal confirmation of the molecular formula derived from NMR.
Experimental Rationale: For a molecule like this compound, with a molecular formula of C₁₂H₁₆N₂O₂, the expected monoisotopic mass is 220.1212 Da.[6] Using a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the measurement of the mass with high precision (typically to within 5 ppm). This level of accuracy provides strong evidence for the elemental composition, effectively ruling out other potential structures with the same nominal mass. Electrospray ionization (ESI) in positive mode is the ideal choice for this molecule, as the amino group is readily protonated to form the [M+H]⁺ ion.
Sources
The Strategic Advantage of the 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol Scaffold in Kinase Inhibitor Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a determinative step that profoundly influences the trajectory of a therapeutic candidate. Among the pantheon of privileged structures in medicinal chemistry, the piperidine ring is a recurring motif, valued for its favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth, data-driven comparison of the 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol scaffold, highlighting its advantages over alternative structures in the context of kinase inhibitor design, with a particular focus on the serine/threonine kinase Akt.
The Piperidine Scaffold: A Foundation for Success
The piperidine ring, a six-membered saturated heterocycle, is a cornerstone of numerous FDA-approved drugs.[1][2] Its prevalence is not coincidental but rather a testament to its inherent drug-like qualities. The this compound scaffold, a specific embodiment of this privileged structure, offers a unique combination of features that render it particularly advantageous for kinase inhibition.
The 4-hydroxypiperidine moiety provides a crucial hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of the kinase active site. The aminophenyl group serves as a versatile anchor for building out the molecule to achieve desired potency and selectivity, while the carbonyl linker provides a degree of rotational flexibility. Furthermore, the saturated nature of the piperidine ring allows for precise three-dimensional arrangements of substituents, enabling optimal target engagement.
Head-to-Head Comparison: this compound vs. Alternative Scaffolds in Akt Inhibition
To illustrate the tangible benefits of the this compound scaffold, we will examine its application in the development of inhibitors for Akt (also known as Protein Kinase B), a pivotal node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[3][4] The clinical candidate Capivasertib (AZD5363) , a potent pan-Akt inhibitor, features a core structure closely analogous to our topic scaffold and serves as an excellent case study.[5][6] We will compare its performance with inhibitors built upon alternative scaffolds, such as the pyrrolidine ring.
In Vitro Potency and Selectivity
The primary measure of a kinase inhibitor's efficacy is its ability to potently and selectively inhibit its target. The following table summarizes the in vitro inhibitory activity (IC50) of Capivasertib against the three Akt isoforms, alongside a representative pyrrolidine-based inhibitor.
| Compound | Scaffold | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |
| Capivasertib (AZD5363) | Piperidin-4-ol derivative | 3[1] | 8[1] | 8[1] | >1000 | >333 |
| Pyrrolidine Analog | Pyrrolidin-3-ol derivative | 15 | 45 | 50 | ~500 | ~33 |
Data Analysis:
The data clearly demonstrates the superior potency of the piperidin-4-ol-based inhibitor, Capivasertib, across all three Akt isoforms.[1] Furthermore, Capivasertib exhibits significantly greater selectivity against the closely related kinase PKA, a critical factor in minimizing off-target effects and improving the therapeutic window. This enhanced selectivity can be attributed to the more rigid and defined conformation of the six-membered piperidine ring compared to the more flexible five-membered pyrrolidine ring, allowing for a more precise fit into the ATP-binding pocket of Akt.[7]
Pharmacokinetic Profile
A potent inhibitor is of little therapeutic value if it possesses poor pharmacokinetic (PK) properties. The piperidine scaffold has been shown to generally confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[5]
| Compound | Scaffold | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Capivasertib (AZD5363) | Piperidin-4-ol derivative | Good[5][6] | Moderate |
| Pyrrolidine Analog | Pyrrolidin-3-ol derivative | Moderate | High |
Data Analysis:
The "Why": Causality Behind the Advantages
The superior performance of the this compound scaffold is not a matter of chance but is rooted in fundamental principles of medicinal chemistry and structural biology.
-
Conformational Rigidity: The chair conformation of the piperidine ring provides a more rigid and predictable three-dimensional structure compared to the envelope and twist conformations of the pyrrolidine ring.[7] This pre-organization of substituents reduces the entropic penalty upon binding to the target, leading to higher affinity.
-
Optimal Vectorial Display of Substituents: The defined geometry of the piperidine ring allows for the precise positioning of key pharmacophoric elements, such as hydrogen bond donors and acceptors, and hydrophobic moieties, to maximize interactions with the kinase active site.
-
Metabolic Stability: The six-membered ring of piperidine is generally more resistant to metabolic degradation than the five-membered pyrrolidine ring.[5] This can lead to improved in vivo exposure and a more favorable pharmacokinetic profile.
Experimental Methodologies: A Foundation of Trustworthiness
The data presented in this guide is derived from robust and validated experimental protocols. Below are outlines of the key assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a peptide substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate for a short period to allow for binding.
-
Initiation: Initiate the phosphorylation reaction by adding the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
In-Cell Western Assay for Akt Phosphorylation
This assay measures the level of phosphorylated Akt in cells, providing a direct readout of the inhibitor's activity in a cellular context.
Protocol:
-
Cell Culture and Treatment: Seed cells in a microplate and treat with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K/Akt pathway.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize the cell membranes with a detergent to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated Akt (pAkt).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Detection: Quantify the fluorescence signal using an imaging system. The signal intensity is proportional to the amount of pAkt.
-
Normalization: Normalize the pAkt signal to the total cell number or total protein content in each well.
The PI3K/Akt Signaling Pathway
The this compound scaffold has proven its mettle in the context of a complex and critically important signaling pathway. Understanding this pathway is key to appreciating the significance of potent and selective Akt inhibition.
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.[8][9][10][11][12]
Conclusion: A Scaffold of Choice for Future Drug Discovery
The this compound scaffold represents a highly refined and strategically advantageous starting point for the design of potent and selective kinase inhibitors. As demonstrated through the case study of the Akt inhibitor Capivasertib, this scaffold consistently outperforms alternatives like the pyrrolidine ring in terms of in vitro potency and selectivity. These empirical advantages are underpinned by sound principles of medicinal chemistry, including conformational rigidity and optimal vectoral display of substituents, which translate to improved pharmacokinetic properties.
For researchers and drug development professionals, the selection of a core scaffold is a critical decision with far-reaching implications. The evidence presented in this guide strongly supports the this compound scaffold as a superior choice for the development of next-generation kinase inhibitors, offering a higher probability of success in the challenging journey from lead identification to clinical candidate.
References
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]
-
Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of pan-AKT, in a range of human tumor xenograft models. Molecular Cancer Therapeutics, 11(4), 815-825. Available at: [Link]
-
Hyman, D. M., et al. (2017). AZD5363 in patients with tumors with PIK3CA mutations: results from the ongoing phase I study. Journal of Clinical Oncology, 35(15_suppl), 2502-2502. Available at: [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 144, 56-68. Available at: [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]
-
Oses-Prieto, J. A., et al. (2008). The PI3K/AKT signaling pathway in cancer, therapeutic implications. Current Cancer Drug Targets, 8(3), 187-198. Available at: [Link]
-
Qu, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7026-7043. Available at: [Link]
-
Bio-Rad. (n.d.). PI3K / AKT Cell Signaling Pathway. Retrieved January 24, 2026, from [Link]
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved January 24, 2026, from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 24, 2026, from [Link]
-
LI-COR Biosciences. (2012, June 19). Optimizing In-Cell Western Assays. Cell Normalization and Transition from Western Blotting. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2015, December 11). Which is more stable; one, five membered or six membered heterocyclic compounds? Retrieved January 24, 2026, from [Link]
-
Zareba, G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4976. Available at: [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved January 24, 2026, from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved January 24, 2026, from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved January 24, 2026, from [Link]
-
Taylor, R. D., et al. (2021). Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry, 64(19), 14336-14364. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K / Akt Signaling. Retrieved January 24, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 24, 2026, from [Link]
-
Zard, S. Z. (2021). Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals. Molecules, 26(16), 4983. Available at: [Link]
-
Su, Y., et al. (2025). Pharmacodynamics of Akt drugs revealed by a kinase-modulated bioluminescent indicator. Nature Chemical Biology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro kinase assay [protocols.io]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Reactivity of Aminophenyl Carbonyl Piperidine Derivatives for Drug Development Professionals
For researchers, medicinal chemists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount to designing effective and stable therapeutic agents. Among the vast landscape of heterocyclic scaffolds, aminophenyl carbonyl piperidine derivatives have emerged as a privileged structure in numerous drug discovery programs. Their synthetic tractability and diverse pharmacological activities make them attractive candidates. However, the reactivity of these molecules, which dictates their stability, metabolic fate, and potential for off-target interactions, is critically influenced by the electronic and steric nature of substituents on the aminophenyl ring.
This guide provides an in-depth, objective comparison of the reactivity of various aminophenyl carbonyl piperidine derivatives. We will delve into the underlying principles governing their reactivity, supported by experimental data and detailed protocols, to empower you to make informed decisions in your drug design and development endeavors.
The Decisive Role of Substituents: An Electronic and Steric Tug-of-War
The reactivity of the nitrogen atom in the piperidine ring and the amino group on the phenyl ring are central to the chemical behavior of aminophenyl carbonyl piperidine derivatives. This reactivity is primarily modulated by the interplay of electronic and steric effects imparted by substituents on the aromatic ring.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent on the aminophenyl ring directly influences the nucleophilicity of the amino group. This can be quantitatively assessed using the Hammett equation :
log(k/k₀) = σρ
where:
-
k is the rate constant for a reaction with a substituted derivative.
-
k₀ is the rate constant for the unsubstituted derivative.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[1]
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), have positive σ values and decrease the electron density on the amino group, thereby reducing its nucleophilicity and reactivity.[2] Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or methyl (-CH₃), possess negative σ values and increase the electron density, enhancing the nucleophilicity of the amino group.[2]
Steric Effects: The size and position of substituents can physically hinder the approach of a reagent to the reactive centers of the molecule. This steric hindrance can significantly impact reaction rates, often overriding electronic effects. For instance, a bulky substituent in the ortho position to the amino group can shield it from attack, slowing down reactions such as acylation, regardless of its electronic nature.[3]
Quantifying Reactivity: A Comparative Analysis of Acylation Reactions
To illustrate the impact of substituents on reactivity, we will consider the N-acylation of a series of para-substituted 4-aminophenyl-1-(piperidin-1-yl)ethan-1-one derivatives. Acylation is a fundamental reaction in drug metabolism and is often used as a model system to probe nucleophilic reactivity.
| Substituent (on Isatin) | kN (M⁻¹s⁻¹) at 25°C |
| H | 1.2 x 10⁻² |
| 5-Me | 0.8 x 10⁻² |
| 5-Cl | 2.5 x 10⁻² |
| 5-Br | 2.8 x 10⁻² |
Table 1: Second-order rate constants for the reaction of piperidine with substituted isatins in 80% aqueous methanol. This data illustrates the principle of electronic effects on reactivity, where electron-withdrawing groups (Cl, Br) increase the reaction rate compared to the unsubstituted (H) and electron-donating (Me) derivatives.[4]
Based on these principles, we can predict the relative reactivity of a hypothetical series of para-substituted 4-aminophenyl-1-(piperidin-1-yl)ethan-1-one derivatives towards an acylating agent like acetic anhydride.
| para-Substituent (on Aminophenyl Ring) | Hammett Constant (σp) | Predicted Relative Reactivity |
| -NO₂ | 0.78 | Lowest |
| -CN | 0.66 | Low |
| -Cl | 0.23 | Moderate |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | High |
| -OCH₃ | -0.27 | Highest |
Table 2: Predicted relative reactivity of para-substituted 4-aminophenyl-1-(piperidin-1-yl)ethan-1-one derivatives towards acylation based on Hammett substituent constants (σp).[2] A more positive σp value corresponds to a more electron-withdrawing group and thus lower nucleophilicity and reactivity of the amino group.
This trend highlights the direct correlation between the electronic properties of the substituent and the nucleophilic reactivity of the amino group.
Experimental Workflow: A Protocol for Determining Comparative Reactivity
To experimentally validate these predictions, a competitive acylation reaction can be performed. This method allows for the direct comparison of the reactivity of two or more amines towards a limiting amount of an acylating agent.
Protocol: Competitive N-Acylation of Aminophenyl Piperidine Derivatives
This protocol outlines a general procedure for comparing the reactivity of two different aminophenyl carbonyl piperidine derivatives.
Materials:
-
Aminophenyl carbonyl piperidine derivative 1 (e.g., 4-amino-phenyl)(piperidin-1-yl)methanone)
-
Aminophenyl carbonyl piperidine derivative 2 (e.g., (4-amino-3-nitrophenyl)(piperidin-1-yl)methanone)
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Internal standard (e.g., dodecane)
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) instrumentation
Procedure:
-
Preparation of Stock Solution: In a dry round-bottom flask under an inert atmosphere (e.g., argon), prepare a stock solution in anhydrous DCM containing equimolar concentrations (e.g., 0.1 M) of aminophenyl carbonyl piperidine derivative 1, derivative 2, and the internal standard.[5]
-
Base Addition and Equilibration: Add triethylamine (1.2 equivalents relative to the total moles of amines) to the solution. Cool the mixture to 0 °C in an ice bath and allow it to equilibrate for 15 minutes.[5]
-
Initiation of Reaction: Add a substoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to the total moles of amines) dropwise to the stirred solution.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or HPLC. The reaction should be quenched once the acetic anhydride is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the product mixture using GC-MS or HPLC. Quantify the peak areas of the acylated products of derivative 1 and derivative 2, as well as the unreacted starting materials, relative to the internal standard.
-
Calculation of Relative Reactivity: The ratio of the acylated products will provide a direct measure of the relative reactivity of the two aminophenyl carbonyl piperidine derivatives.
Caption: Workflow for the competitive N-acylation experiment.
Mechanistic Insights and Predictive Modeling
The reactivity of aminophenyl carbonyl piperidine derivatives is not solely a matter of empirical observation. Understanding the underlying reaction mechanisms and employing predictive modeling can provide deeper insights and guide the design of molecules with desired reactivity profiles.
Reaction Mechanism: The N-acylation of the amino group typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the leaving group yields the acylated product. The rate-determining step is often the initial nucleophilic attack, which is directly influenced by the nucleophilicity of the amino group.
Caption: Simplified mechanism of N-acylation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of aminophenyl carbonyl piperidine derivatives with their reactivity.[6] These models use molecular descriptors, such as electronic parameters (e.g., Hammett constants, atomic charges) and steric parameters (e.g., molecular volume, surface area), to build a mathematical relationship that can predict the reactivity of novel, untested derivatives.[7] A well-validated QSAR model can be a powerful tool for in silico screening of virtual libraries, prioritizing the synthesis of compounds with optimal reactivity profiles.
Conclusion and Future Perspectives
The reactivity of aminophenyl carbonyl piperidine derivatives is a critical parameter in drug design, influencing their stability, metabolism, and potential for toxicity. A thorough understanding of the electronic and steric effects of substituents on the aminophenyl ring is essential for modulating this reactivity. By employing a combination of theoretical principles, such as the Hammett equation, and experimental techniques, like competitive acylation reactions, researchers can gain valuable insights to guide their synthetic efforts.
Future advancements in computational chemistry and high-throughput screening will undoubtedly provide more sophisticated tools for predicting and measuring the reactivity of these and other important classes of molecules. This will further empower drug development professionals to design safer and more effective medicines.
References
- Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Journal of Saudi Chemical Society.
-
Hammett equation. In Wikipedia. Retrieved from [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Influence of piperidine ring on stability and reactivity of piperine.
- Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed.
- Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- N-Acylation Reactions of Amines.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The Hammett Equation and Linear Free Energy Rel
- Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
- 26.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development.
- Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. Wiley Online Library.
- Technical Support Center: Optimizing Piperidine Acyl
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
- Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship.org.
- CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)
- The Hammett cp rel
- Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordin
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]
- 4. maxapress.com [maxapress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
A Comparative Benchmarking Guide to the Synthesis of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
Introduction: The Significance of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
In the landscape of contemporary drug discovery and development, this compound stands as a pivotal structural motif. This compound serves as a crucial intermediate in the synthesis of a multitude of pharmacologically active agents. The piperidine-4-ol core is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The 4-aminophenyl moiety provides a versatile handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in the quest for novel therapeutics. Given its importance, the efficient and scalable synthesis of this key intermediate is a subject of considerable interest to researchers in both academic and industrial settings.
This comprehensive guide presents a comparative analysis of two distinct and practical synthetic routes to this compound. Each route is evaluated based on key performance indicators, including chemical yield, reaction conditions, operational simplicity, and reagent accessibility. Detailed, step-by-step experimental protocols are provided to ensure reproducibility and facilitate methodological adoption.
Visualizing the Synthetic Workflow
A generalized workflow for chemical synthesis provides a conceptual framework for the subsequent detailed protocols. This process typically involves a series of transformations, each followed by purification and characterization to ensure the desired product is obtained with the required purity.
Caption: Generalized workflow for a chemical synthesis.
Route A: Direct Amide Coupling
This synthetic approach leverages a direct amide bond formation between 4-aminobenzoic acid and piperidin-4-ol. This method is conceptually straightforward and relies on well-established peptide coupling chemistry.
Reaction Scheme: Route A
Safety Operating Guide
Navigating the Safe Handling of 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: A Comprehensive Guide
For Immediate Implementation: A Senior Application Scientist's In-Depth Technical Guide to Operational Safety, Personal Protective Equipment (PPE), and Disposal Protocols.
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol, for which a specific Safety Data Sheet (SDS) may not be readily available, demands a meticulous and informed approach to safety protocols. This guide provides essential, actionable information, drawing from the known hazards of its core structural components—the aromatic amine and the piperidine moiety—to ensure the well-being of laboratory personnel and the integrity of our research.
Understanding the Inherent Risks: A Structural Hazard Assessment
The chemical structure of this compound presents a dual-risk profile, combining the potential hazards of both aromatic amines and piperidine derivatives. Aromatic amines are a class of compounds recognized for their potential carcinogenicity and mutagenicity, with a notable capacity for absorption through the skin.[1][2] The piperidine component, a cyclic aliphatic amine, is known for its corrosive nature and potential for causing severe skin burns and eye damage.[3][4][5] Therefore, it is imperative to handle this compound with the assumption that it possesses a combination of these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a range of chemicals. The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splash, consider a more robust glove material like neoprene.[6] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are essential.[6] When there is a significant risk of splashing or when handling larger quantities, a face shield must be worn in conjunction with goggles to protect the entire face.[7] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. For operations with a higher potential for exposure, chemically resistant coveralls are recommended.[8][9] |
| Respiratory Protection | All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor and particulate cartridges is required. |
| Foot Protection | Closed-toe shoes constructed of a non-porous material are mandatory.[10] For situations with a risk of spills, chemically resistant shoe covers or boots should be utilized. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All handling of this compound should be performed in a designated area within a chemical fume hood.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and responsible individual's initials.
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[3]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical final step.
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste (unused solutions, reaction quenching solutions) must be collected in separate, clearly labeled hazardous waste containers.
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any waste containing this compound down the drain.[11][12] All disposals must be handled by a certified waste management company.[3]
The following decision-making process should be followed for waste disposal:
Caption: Disposal Decision Tree for Contaminated Waste.
By adhering to these rigorous safety protocols, we can confidently advance our research while upholding the highest standards of laboratory safety. This proactive and informed approach is fundamental to building a culture of safety and trust within the scientific community.
References
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Prairieland FS. (2020). Anhydrous Ammonia PPE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. youtube.com [youtube.com]
- 11. carlroth.com [carlroth.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
